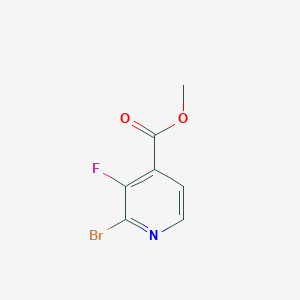

Methyl 2-Bromo-3-fluoroisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXYVWRWNOFYPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Bromo-3-fluoroisonicotinate: Synthesis, Properties, and Applications

Foreword: The Strategic Importance of Halogenated Pyridines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, halogenated heterocyclic compounds represent a cornerstone for the development of novel therapeutics. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto a pyridine scaffold can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. Methyl 2-Bromo-3-fluoroisonicotinate, a synthetically versatile building block, embodies this principle. Its unique arrangement of a bromine atom, a fluorine atom, and a methyl ester on the isonicotinate framework provides medicinal chemists with a powerful tool for molecular exploration. This guide offers a comprehensive overview of the synthesis, properties, and applications of this important intermediate, providing researchers and drug development professionals with the technical insights necessary to leverage its potential in their programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. While extensive peer-reviewed data for this specific molecule is not abundant, information from commercial suppliers and analogous structures allows for the compilation of its key properties.

| Property | Value | Source |

| CAS Number | 1214385-66-6 | |

| Molecular Formula | C₇H₅BrFNO₂ | |

| Molecular Weight | 234.02 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator | |

| Purity (Typical) | ≥95% | |

| IUPAC Name | This compound |

Synthesis of this compound: A Two-Step Approach

Synthesis of the Precursor: 2-Bromo-3-fluoroisonicotinic Acid

The synthesis of the carboxylic acid precursor is the more challenging aspect of the overall process. A plausible synthetic route, drawing parallels from the synthesis of 2-bromo-3-fluorobenzoic acid, would involve a multi-step sequence starting from a suitable fluorinated pyridine derivative.[1]

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol for the Synthesis of 2-Bromo-3-fluoroisonicotinic Acid (Proposed):

-

Materials: 3-Fluoroisonicotinic acid, N-Bromosuccinimide (NBS) or bromine, a suitable solvent (e.g., sulfuric acid or a halogenated solvent), and reagents for work-up (e.g., sodium bisulfite, sodium bicarbonate, ethyl acetate).

-

Procedure:

-

Dissolve 3-fluoroisonicotinic acid in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Slowly add the brominating agent (e.g., NBS) portion-wise to the reaction mixture. The reaction may be initiated at room temperature and then heated to facilitate the reaction.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched, typically by the addition of a reducing agent like sodium bisulfite to consume any excess bromine.

-

The product is then extracted from the reaction mixture using an organic solvent like ethyl acetate after adjusting the pH.

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, for instance, by recrystallization or column chromatography, to yield pure 2-bromo-3-fluoroisonicotinic acid.

-

Esterification to this compound

The final step is a classic Fischer esterification, a well-established and reliable method for converting carboxylic acids to their corresponding esters.

Detailed Protocol for Esterification:

-

Materials: 2-Bromo-3-fluoroisonicotinic acid, methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Procedure:

-

Suspend or dissolve 2-bromo-3-fluoroisonicotinic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization to obtain the final product of high purity.

-

Spectroscopic Properties (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.

-

Aromatic Protons (H-5 and H-6): These protons will appear as doublets due to coupling with each other. Their chemical shifts will be in the aromatic region, likely between δ 7.0 and 8.5 ppm. The exact positions will be influenced by the electron-withdrawing effects of the bromine, fluorine, and ester groups.

-

Methyl Protons (-OCH₃): This will be a singlet, as there are no adjacent protons to couple with. The chemical shift is expected to be in the range of δ 3.5-4.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex, with a total of seven distinct signals corresponding to each carbon atom in the molecule.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 160-170 ppm.[2][3]

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative bromine and fluorine atoms (C-2 and C-3) will have their chemical shifts significantly influenced. The carbon attached to bromine may show a lower chemical shift than expected due to the "heavy atom effect".[2][3]

-

Methyl Carbon (-OCH₃): This signal will be the most upfield, typically appearing in the range of δ 50-60 ppm.[2][3]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two distinct halogen atoms at positions 2 and 3, along with the ester at position 4, provides multiple handles for synthetic diversification.

Caption: Synthetic utility and potential applications of this compound.

The differential reactivity of the C-Br and C-F bonds allows for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide variety of substituents at the 2-position. The fluorine atom at the 3-position can also participate in nucleophilic aromatic substitution reactions, although typically under more forcing conditions. Furthermore, the methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

This synthetic flexibility makes this compound an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. Halogenated pyridines are common motifs in kinase inhibitors, GPCR modulators, and ion channel blockers.[4][5] The introduction of fluorine can enhance metabolic stability and binding affinity, while the bromine serves as a versatile synthetic handle.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed synthetic protocols and comprehensive physicochemical data are not yet widely published, its synthesis is achievable through established chemical transformations. The strategic arrangement of its functional groups offers a multitude of possibilities for the synthesis of novel and complex molecules. As the demand for new therapeutics continues to grow, the importance of such strategically functionalized heterocyclic intermediates will undoubtedly increase, making this compound a key player in the ongoing quest for new medicines.

References

-

2-Bromo-3-fluoropyridine: A Crucial Pharmaceutical Intermediate for Advanced Synthesis. (URL: [Link])

-

The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. (URL: [Link])

-

The Strategic Role of 2-Bromo-3-fluoropyridine in API Synthesis. (URL: [Link])

- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

Synthesis of 2-bromo-4-pyridinecarboxaldehyde. PrepChem.com. (URL: [Link])

-

United States Patent. Googleapis.com. (URL: [Link])

- Preparation method for 2-bromo-3-fluorobenzoic acid.

- Preparation method of 2-fluoro-3-bromo-benzylamine.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])

-

Methyl 2-bromoacetate. Wikipedia. (URL: [Link])

- Process for preparing (R)-2-bromo-3-phenyl-propionic acid.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])

-

Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. ResearchGate. (URL: [Link])

-

Esterification Lab Answers. (URL: [Link])

-

Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (URL: [Link])

-

on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. (URL: [Link])

-

(2R,3S)-2-Bromo-3-methylcyclohexan-1-one | C7H11BrO. PubChem. (URL: [Link])

Sources

A Comprehensive Technical Guide to Methyl 2-Bromo-3-fluoroisonicotinate

Foreword: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Methyl 2-Bromo-3-fluoroisonicotinate (CAS No. 1214385-66-6) has emerged as a highly versatile heterocyclic compound, offering a unique combination of reactive sites that enable intricate molecular architectures. This guide provides an in-depth exploration of this key intermediate, from its fundamental properties to its application in advanced organic synthesis, with a particular focus on its relevance in medicinal chemistry.

Compound Profile: Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, valued for its strategic placement of bromo, fluoro, and methyl ester functionalities on a pyridine ring. This arrangement provides multiple avenues for synthetic diversification.

| Property | Value | Source(s) |

| CAS Number | 1214385-66-6 | |

| Molecular Formula | C₇H₅BrFNO₂ | |

| Molecular Weight | 234.02 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Refrigerator, under an inert atmosphere | [1] |

The unique substitution pattern of this molecule makes it a valuable tool for introducing the 3-fluoropyridine-4-carboxylate moiety into larger molecules, a common motif in bioactive compounds.

Caption: Chemical structure of this compound.

Synthesis Protocol: From Carboxylic Acid to Versatile Ester

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, designed with causality in mind for each step to ensure a high yield and purity of the final product.

Materials:

-

2-Bromo-3-fluoroisonicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-3-fluoroisonicotinic acid (1.0 eq) in an excess of anhydrous methanol (typically 10-20 eq). The use of anhydrous methanol is crucial to drive the equilibrium towards the product by minimizing the presence of water.

-

Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2]

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.[2]

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether or ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.[2] This step is critical to prevent product degradation during purification.

-

Extraction and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure product.

Caption: Fischer Esterification Workflow for this compound.

Reactivity and Key Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its substituents. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 3-position can participate in nucleophilic aromatic substitution, albeit under more forcing conditions compared to more activated systems.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo position of the pyridine ring is a prime site for introducing molecular diversity through well-established palladium-catalyzed reactions.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents.[3] A typical protocol for a similar 2-bromopyridine derivative involves a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand, with a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water.[4]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[5] It involves the palladium-catalyzed coupling of the bromopyridine with a primary or secondary amine in the presence of a strong base (e.g., NaOtBu or LHMDS) and a suitable phosphine ligand. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results for heteroaryl halides.[6][7]

Nucleophilic Aromatic Substitution (SₙAr)

While the fluorine atom at the 3-position is on a relatively electron-rich pyridine ring, it can undergo nucleophilic aromatic substitution with strong nucleophiles, particularly when the pyridine nitrogen is quaternized or under forcing conditions. This provides another handle for functionalization.

Caption: Key Reaction Pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridine derivatives are prevalent scaffolds in a vast array of pharmaceuticals due to their ability to engage in key interactions with biological targets and their synthetic versatility. 2-Bromo-3-fluoropyridine derivatives, in particular, are valuable intermediates in the synthesis of kinase inhibitors.[8]

The strategic positioning of the reactive handles on this compound allows for the systematic exploration of the chemical space around a core scaffold. For instance, in the development of kinase inhibitors, the 2-position can be functionalized via Suzuki coupling to introduce moieties that interact with the hinge region of the kinase, while the ester at the 4-position can be hydrolyzed and converted to an amide to interact with the solvent-exposed region. The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

While specific examples of approved drugs synthesized directly from this compound are not prominently featured in the searched literature, its structural motifs are present in numerous kinase inhibitors currently in development. The closely related 2-bromo-6-methylisonicotinic acid is a key building block for IRAK4 inhibitors, highlighting the importance of this class of compounds.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

-

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

-

Storage: Store in a refrigerator in a tightly sealed container under an inert atmosphere to prevent degradation.

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most comprehensive and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically placed functional groups provide a platform for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its applications. For researchers and drug development professionals, this compound represents a key tool for the construction of complex and potentially bioactive molecules.

References

-

CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31). Southern Illinois University Edwardsville. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

-

Studylib. (n.d.). Esterification Lab Procedure: Design & Synthesis. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Semantic Scholar. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-bromo-2-fluoroisonicotinate. Retrieved from [Link]

-

MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]

-

ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Eureka | Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]

-

MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

- Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Kinase Inhibitors. Retrieved from [Link]

Sources

- 1. 1214385-66-6|this compound|BLD Pharm [bldpharm.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 3-bromo-2-fluoroisonicotinate [myskinrecipes.com]

Whitepaper: Unlocking the Synthetic Potential of Methyl 2-Bromo-3-fluoroisonicotinate: A Guide to the Reactivity of the C2-Bromine Atom

An In-Depth Technical Guide

Abstract

Methyl 2-bromo-3-fluoroisonicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a bromine atom at the C2 position, a fluorine atom at C3, and a methyl ester at C4, creates a complex electronic landscape that dictates its reactivity. This guide provides an in-depth analysis of the reactivity of the C2-bromine atom, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic principles governing this reactivity, provide field-proven experimental protocols for key transformations, and offer a comparative analysis of reaction methodologies to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of a Functionalized Pyridine Core

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[3][4] The strategic placement of functional groups allows for the precise tuning of a molecule's physicochemical and pharmacological properties. This compound serves as a versatile building block where the bromine atom acts as a key synthetic handle for introducing molecular complexity. Understanding the factors that control the selective cleavage of the C2-Br bond is paramount for its effective utilization in synthetic campaigns.

The Electronic Landscape: Activating the C2 Position

The reactivity of the bromine atom in this compound is not governed by the C-Br bond strength alone, but by the cumulative electronic effects of the substituents on the pyridine ring.

-

Pyridine Nitrogen: The nitrogen heteroatom is inherently electron-withdrawing, significantly lowering the electron density at the ortho (C2, C6) and para (C4) positions.[3] This effect renders the C2 carbon, to which the bromine is attached, highly electrophilic.

-

Fluorine Substituent (C3): Fluorine exerts a powerful electron-withdrawing inductive effect (-I), further depleting the electron density of the adjacent C2 carbon. This enhances the electrophilicity of the C2 position, making the C-Br bond highly polarized and susceptible to oxidative addition by a low-valent metal catalyst.[5]

-

Methyl Isonicotinate Group (C4): The methyl ester group at the para position is also electron-withdrawing (-I, -M), contributing to the overall electron-deficient nature of the aromatic ring.[3]

These combined effects create a "perfect storm" of activation at the C2 position, priming the bromine atom for participation in reactions that favor electron-deficient aryl halides, most notably palladium-catalyzed cross-coupling.[6][7]

Palladium-Catalyzed Cross-Coupling: The Primary Reaction Manifold

The electron-deficient nature of the pyridine ring makes the C2-Br bond an ideal substrate for palladium-catalyzed cross-coupling reactions.[6][8] These reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds with high efficiency and broad functional group tolerance.[9][10]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most robust method for forming biaryl and heteroaryl-aryl bonds.[6][10] The high reactivity of the C2-Br bond in this compound ensures efficient participation in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

-

Reagent Preparation & Inerting: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.). Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.[11]

-

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a pre-catalyst system like Pd₂(dba)₃ (2.5 mol %) with a suitable ligand such as SPhos (10 mol %). Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe.[12]

-

Reaction Execution: Immerse the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction's progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS until the starting material is consumed.

-

Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, a prevalent functional group in pharmaceuticals.[8][9] The reaction couples an aryl halide with a primary or secondary amine, using a palladium catalyst and a strong base.[13] The sterically accessible and electronically activated C2-Br bond is well-suited for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed for coupling this compound with a primary or secondary amine.

-

Inert Setup: In a glovebox or under a robust stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol %), a sterically hindered phosphine ligand (e.g., XantPhos or t-BuXPhos, 6 mol %), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.5 equiv.) to an oven-dried reaction vessel.[13][14] The choice of a bulky, electron-rich ligand is crucial for facilitating both the oxidative addition and the final reductive elimination steps.[9]

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Solvent & Reaction: Add anhydrous, degassed toluene or 1,4-dioxane via syringe. Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

-

Work-up & Purification: After cooling, quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via flash chromatography.

| Reaction Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yields | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | [10][12][15] |

| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent | [12] |

| Buchwald-Hartwig | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 80-110 | Good to Excellent | [9][13][14] |

| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90-110 | Good to Excellent | [16] |

| Table 1: Representative Conditions for Cross-Coupling of Bromopyridines. |

Competing Pathways: The Role of the Fluorine Atom

While the bromine atom is the primary site for palladium-catalyzed reactions, it is crucial to consider the reactivity of the C3-fluorine atom, particularly in the context of Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, the rate-limiting step is typically the initial attack of the nucleophile.[17] The high electronegativity of fluorine makes the C-F bond more polarized and the attached carbon more electrophilic, often leading to a faster reaction compared to other halogens.[18][19]

For this compound, this means that under SNAr conditions (e.g., a strong nucleophile like sodium methoxide in methanol), substitution is more likely to occur at the C3 position, displacing the fluoride ion, while leaving the C2-bromide intact.[19] Therefore, the bromine atom is considered relatively unreactive towards SNAr compared to the fluorine atom. This orthogonal reactivity is a powerful synthetic tool, allowing for sequential functionalization of the pyridine ring.

Conclusion

The bromine atom at the C2 position of this compound is a highly activated and versatile synthetic handle. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, a consequence of the potent, synergistic electron-withdrawing effects of the ring nitrogen, the C3-fluorine, and the C4-ester group. This activation makes the C2-Br bond an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient construction of complex C-C and C-N bonds. Conversely, the bromine atom is relatively inert to nucleophilic aromatic substitution, which preferentially occurs at the more electrophilic C-F bond. This predictable and selective reactivity makes this compound a valuable and strategic building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors.

References

- Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2025). Vertex AI Search.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry.

- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.

- Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Royal Society of Chemistry.

- Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

- Cross-coupling reaction. Wikipedia.

- Nucleophilic arom

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Methyl 3-bromo-2-fluoroisonicotin

- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Buchwald–Hartwig amin

- Methyl 3-bromoisonicotin

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. BenchChem.

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.

- 2-Bromo-6-methylisonicotinaldehyde in M

- Methyl 2-bromo-3-fluoroisonicotin

- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit.

- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.

- Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- Methyl 2-bromo-3-fluoroisonicotin

- Methyl 2-bromo-3-fluoroisonicotin

- Methyl 3-bromo-2-fluoroisonicotin

- Methyl 3-bromo-2-methylisonicotin

- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Selectivity in Radical Halogenation with Fluorine and Bromine. Chemistry LibreTexts.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

- Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w.... Pearson+.

- Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com.

- Use of N -methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers.

Sources

- 1. Methyl 3-bromo-2-fluoroisonicotinate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. scispace.com [scispace.com]

- 16. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Methyl 2-Bromo-3-fluoroisonicotinate: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

Methyl 2-bromo-3-fluoroisonicotinate has emerged as a highly versatile and strategically important building block in medicinal chemistry. Its unique substitution pattern—a pyridine core functionalized with reactive bromine, a modulating fluorine atom, and a methyl ester handle—provides a powerful platform for the synthesis of complex molecular architectures. This guide delves into the core reactivity of this reagent, focusing on its application in palladium-catalyzed cross-coupling reactions to forge key carbon-carbon and carbon-nitrogen bonds. We will explore its pivotal role in the construction of kinase inhibitors, provide detailed experimental protocols for its use, and present a framework for leveraging its distinct properties to accelerate drug discovery programs.

Introduction: Unpacking the Molecular Architecture

This compound (CAS 1214385-66-6) is a halogenated pyridine derivative whose value lies in the specific arrangement and interplay of its functional groups. Understanding these features is critical to appreciating its synthetic potential.

-

The Pyridine Core: A nitrogen-containing heterocycle, the pyridine ring is a "privileged scaffold" frequently found in approved drugs.[1] Its ability to act as a hydrogen bond acceptor and participate in various non-covalent interactions makes it ideal for engaging with biological targets.

-

The C2-Bromine Atom: This is the primary reactive site. The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent electrophile for a wide array of cross-coupling reactions.[1][2] Its reactivity is generally higher than the corresponding chloro-analogue, offering more efficient reaction kinetics.[2]

-

The C3-Fluorine Atom: The strategic placement of a fluorine atom profoundly influences the molecule's properties. Fluorine's high electronegativity can alter the electron distribution of the pyridine ring, impacting reaction rates and regioselectivity. In a final drug molecule, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[3][4]

-

The C4-Methyl Ester: This group serves two purposes. It provides a convenient handle for further modification, most commonly through hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond-forming reactions—a staple in drug synthesis.[5][6] It also deactivates the pyridine ring, which can help prevent unwanted side reactions.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 1214385-66-6 | |

| Molecular Formula | C₇H₅BrFNO₂ | [3] |

| Molecular Weight | 234.02 g/mol | [3][7] |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage | 2-8°C, Refrigerator | [3] |

Core Reactivity: The Cross-Coupling Nexus

The primary utility of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of diverse functionalities, rapidly building molecular complexity.

Caption: Synthetic pathways from this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most critical transformation for this building block, enabling the connection of the pyridine core to other aryl or heteroaryl systems.[2] This is fundamental for creating the biaryl structures common in many kinase inhibitors that interact with the hinge region of the enzyme.[1]

Causality: The reaction is efficient because the C-Br bond is readily activated by common palladium catalysts. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial to promote the rate-limiting reductive elimination step and ensure high yields, especially with sterically hindered coupling partners.[8]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of C-N bonds is another cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the direct coupling of primary or secondary amines to the pyridine ring.[2][6] This is useful for introducing solubilizing groups, modulating basicity, or installing functionalities that can form critical hydrogen bonds with a protein target.

Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst, but the choice of ligand is even more critical to facilitate C-N bond formation and prevent competing side reactions like beta-hydride elimination. The electron-deficient nature of the pyridine ring makes the C2 position particularly susceptible to this type of transformation.[6]

Application Showcase: A Gateway to Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[9] Many FDA-approved kinase inhibitors feature a heterocyclic core that serves as an anchor in the ATP-binding pocket.[9][10] this compound is an ideal starting point for constructing such inhibitors.[5]

The typical workflow involves:

-

Suzuki Coupling: An aryl or heteroaryl group is installed at the C2 position to form a biaryl core. This new group often serves as the "hinge-binding" motif.[1]

-

Ester Hydrolysis: The methyl ester is saponified to the carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is coupled with a desired amine, often introducing a solvent-exposed tail that can be optimized for pharmacokinetic properties.

The fluorine atom at the C3 position plays a subtle but important role, potentially forming favorable interactions with the protein target or blocking a site of metabolism, thereby increasing the drug's half-life.[4]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, representing standard, reliable methodologies for the functionalization of this building block.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a Methyl 2-aryl-3-fluoroisonicotinate derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)[8]

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[2]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 90-100°C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired compound.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

Objective: To convert the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 2-aryl-3-fluoroisonicotinate (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

-

Solvent (e.g., Tetrahydrofuran (THF)/Water, 1:1 mixture)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ester starting material in the THF/water solvent mixture.

-

Add the base (LiOH or NaOH) and stir the mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

-

A precipitate should form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under high vacuum to yield the carboxylic acid product.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity, centered on robust and predictable cross-coupling chemistry, allows for the rapid and modular synthesis of compound libraries targeting complex biological systems like protein kinases. The embedded fluorine atom provides a proven method for enhancing drug-like properties. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of such sophisticated, multi-functional building blocks will remain paramount to the success of drug discovery and development pipelines.

References

- MySkinRecipes. Methyl 3-bromo-2-fluoroisonicotinate.

- Smolecule. Buy 2-Bromo-3-fluoropyridine | 40273-45-8.

- 2-Bromo-3-fluoropyridine: A Crucial Pharmaceutical Intermediate for Advanced Synthesis.

- Benchchem. A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.

- Benchchem. The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide.

- Chem-Impex. Methyl 3-bromoisonicotinate.

- Chemrio. This compound.

- The Strategic Role of 2-Bromo-3-fluoropyridine in API Synthesis.

- Sigma-Aldrich. This compound | 1214385-66-6.

- ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate.

- BOC Sciences. CAS 884494-71-7 methyl 2-bromo-6-methylisonicotinate.

- Sigma-Aldrich. This compound.

- Benchchem. Technical Support Center: Cross-Coupling with 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- Buy High-Quality 2-Bromo-3-Fluoropyridine (CAS: 40273-45-8) - Trusted Supplier.

- FDA-approved kinase inhibitors in PROTAC design, development and synthesis.

- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis.

- ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates.

- Benchchem. Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis.

- Benchchem. Application Notes and Protocols for the Functionalization of 2-Bromo-6-methylisonicotinic Acid.

- NIH National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.

- PrepChem.com. Preparation of 2-bromo-3-methylbutanoyl bromide.

- ResearchGate. (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 3-bromo-2-fluoroisonicotinate [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A-Scientist's-Guide-to-Methyl-2-Bromo-3-fluoroisonicotinate-A-Versatile-Heterocyclic-Building-Block

Abstract

Methyl 2-bromo-3-fluoroisonicotinate has emerged as a highly valuable and versatile heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a bromine atom as a versatile cross-coupling handle, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl ester for further derivatization—makes it a strategic scaffold for accessing novel chemical space. This guide provides an in-depth technical overview of its synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its utility in constructing complex, biologically active molecules. Detailed experimental protocols and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this powerful synthetic intermediate.

The Strategic Value of Halogenated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic introduction of halogen atoms onto this scaffold dramatically enhances its utility as a synthetic building block.

-

Fluorine: The presence of a fluorine atom, as in this compound, imparts several desirable properties. Its high electronegativity can significantly alter the pKa of the pyridine nitrogen, influence molecular conformation, and block sites of metabolism, thereby improving pharmacokinetic profiles.[1] Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.

-

Bromine: The bromine atom at the 2-position serves as an exceptionally versatile synthetic handle.[2] It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the precise and efficient introduction of diverse carbon and heteroatom substituents.[1][3][4]

The combination of these two halogens on the isonicotinate framework creates a "push-pull" electronic environment that dictates its reactivity, making it a cornerstone for building complex molecular architectures.

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1214385-66-6 | [5] |

| Molecular Formula | C₇H₅BrFNO₂ | [5] |

| Molecular Weight | 234.02 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | Refrigerator (2-8°C), under inert gas | [5][6] |

Synthesis of this compound

While multiple synthetic routes to halogenated pyridines exist, a common strategy for producing structures like this compound involves a multi-step sequence starting from a readily available fluorinated pyridine precursor. A representative approach may involve:

-

Directed ortho-metalation of a fluoropyridine derivative followed by bromination.

-

Halogen exchange (Halex) reactions .

-

Sandmeyer-type reactions from an appropriate aminopyridine.

The specific industrial synthesis is often proprietary, but laboratory-scale preparations can be adapted from procedures for analogous compounds. For instance, the synthesis of related 2-bromo-3-fluorobenzoic acid involves nitration, bromination, reduction, and deamination steps, highlighting the complexity of installing this substitution pattern.[7]

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound lies in the distinct reactivity of its two halogen substituents. The interplay between the electron-withdrawing pyridine nitrogen, the fluorine atom, and the ester group dictates the preferred reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Bromo Position

The C-Br bond is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling. The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

A. Suzuki-Miyaura Coupling (C-C Bond Formation) This reaction is a workhorse for creating biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other drug classes.[3]

-

Causality of Component Selection:

-

Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄.[9][10] The choice of ligand (e.g., bulky, electron-rich phosphines like SPhos or XPhos) is critical for stabilizing the palladium center and facilitating the often rate-limiting reductive elimination step, especially with sterically demanding substrates.[4]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid/ester, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9][10]

-

Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used, often with water as a co-solvent to aid in dissolving the inorganic base.[10]

-

B. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction provides a powerful and general method for forming C-N bonds, crucial for synthesizing a vast array of pharmaceuticals.[11][12]

-

Causality of Component Selection:

-

Catalyst/Ligand: Similar to Suzuki coupling, specialized bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are indispensable.[4][11] These ligands promote the oxidative addition of the aryl bromide and the reductive elimination of the resulting aryl amine product.[13]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, facilitating its coordination to the palladium complex. Sodium tert-butoxide (NaOt-Bu) is a common choice.[14]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed to prevent catalyst deactivation and unwanted side reactions.[14]

-

Nucleophilic Aromatic Substitution (SNAr)

While the C2-Br position is primed for cross-coupling, the C3-F position could theoretically undergo Nucleophilic Aromatic Substitution (SNAr). In pyridine systems, positions ortho and para to the ring nitrogen are activated for SNAr. However, the reactivity order for leaving groups in SNAr is typically F > Cl > Br > I.[15] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the negative charge in the intermediate Meisenheimer complex.[15][16]

Despite this, for this compound, SNAr at the C-F position is generally disfavored compared to cross-coupling at the more labile C-Br bond. Palladium-catalyzed reactions are typically much faster and more selective under their specific conditions, making the C-Br bond the synthetically addressable position.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for coupling an arylboronic acid with the title compound.

Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and potassium carbonate (2.0–3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) under a positive flow of inert gas. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Reaction: Heat the mixture to 80–110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for coupling a primary or secondary amine.

Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.3 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at 80–110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup & Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash, dry, and purify by column chromatography as described in the Suzuki protocol.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions must be observed.

-

Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[17]

-

Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[5]

Conclusion

This compound is a quintessential example of a modern heterocyclic building block, engineered for versatility and efficiency. Its well-defined reactivity, centered on palladium-catalyzed cross-coupling at the C-Br bond, provides a reliable and robust platform for the rapid generation of molecular diversity. The strategic placement of the fluorine atom and methyl ester further enhances its value, offering avenues for fine-tuning physicochemical and pharmacokinetic properties. For medicinal chemists and drug discovery scientists, a thorough understanding of this reagent's capabilities and the rationale behind its application is key to unlocking novel and potent therapeutic agents.

References

-

Scaggs, J. L., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

MySkinRecipes. (n.d.). Methyl 3-bromo-2-fluoroisonicotinate. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8911–8914. Available at: [Link]

-

Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine?. Retrieved from [Link]

-

Tata, R. R., et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. Available at: [Link]

-

Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

-

Autech. (n.d.). Exploring Methyl 2-Bromoisonicotinate: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Universidad de Zaragoza. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Retrieved from [Link]

-

Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. Retrieved from [Link]

- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

Sources

- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 1214385-66-6 [sigmaaldrich.com]

- 6. Methyl 3-bromo-2-fluoroisonicotinate [myskinrecipes.com]

- 7. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CAS 40273-45-8: 2-Bromo-3-fluoropyridine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Methyl 2-Bromo-3-fluoroisonicotinate: Synthesis, Properties, and Applications

Foreword: The Rise of Functionalized Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and biological significance. Within this vast chemical space, halogenated pyridines have emerged as particularly valuable building blocks. The strategic placement of halogen atoms, such as bromine and fluorine, on the pyridine ring allows for a diverse array of subsequent chemical transformations, most notably cross-coupling reactions. This has enabled the construction of complex molecular architectures with tailored electronic and steric properties. This guide delves into a specific, highly functionalized example: Methyl 2-Bromo-3-fluoroisonicotinate. While a detailed historical record of its initial synthesis is not prominently documented in the scientific literature, its existence and utility can be understood through the broader context of the development of novel synthetic methodologies for creating polysubstituted aromatic systems for drug discovery and material science. This document aims to provide a comprehensive technical overview of its synthesis, chemical characteristics, and potential applications for researchers and professionals in the field.

Molecular Overview and Physicochemical Properties

This compound (CAS RN: 1214385-66-6) is a polysubstituted pyridine derivative.[1] Its structure features a pyridine ring with a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl ester at the 4-position (the "isonicotinate" position). This unique arrangement of substituents imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 1214385-66-6 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [2] |

| IUPAC Name | This compound | |

| InChI Key | YEXYVWRWNOFYPQ-UHFFFAOYSA-N | |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1F)Br | |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Proposed Synthesis and Mechanistic Rationale

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Step 1: Directed ortho-Metalation (DoM) of 2-Bromo-3-fluoropyridine

The synthesis likely commences with 2-bromo-3-fluoropyridine as the starting material. The fluorine atom, being a powerful ortho-directing group for metalation, facilitates the regioselective deprotonation at the C4 position.

-

Rationale: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. It is sufficiently basic to deprotonate the pyridine ring at the position activated by the adjacent fluorine atom, while the low temperature (-78 °C) prevents side reactions, such as nucleophilic attack on the pyridine ring or halogen scrambling.

-

Protocol:

-

To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq.) dropwise at -78 °C.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Add a solution of 2-bromo-3-fluoropyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Step 2: Carboxylation

The lithiated intermediate is then quenched with an electrophile to install the carboxylic acid group. Solid carbon dioxide (dry ice) is an inexpensive and efficient C1 source for this purpose.

-

Rationale: The highly nucleophilic carbanion generated in Step 1 readily attacks the electrophilic carbon of CO₂. An excess of crushed dry ice is used to ensure complete reaction and to help maintain a low temperature during the quench.

-

Protocol:

-

Carefully add an excess of freshly crushed dry ice to the reaction mixture from Step 1.

-

Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Quench the reaction with water and acidify with aqueous HCl (e.g., 1M) to a pH of ~2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-fluoroisonicotinic acid.

-

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. A standard Fischer esterification is not ideal due to the deactivated nature of the pyridine carboxylic acid. A more robust method involves conversion to the acid chloride followed by reaction with methanol.

-

Rationale: The direct acid-catalyzed esterification of a pyridine carboxylic acid can be sluggish. Activating the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases its reactivity towards nucleophilic attack by methanol.

-

Protocol:

-

Suspend the crude 2-bromo-3-fluoroisonicotinic acid from Step 2 in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess SOCl₂ under reduced pressure.

-

Carefully add an excess of anhydrous methanol to the crude acid chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the excess methanol under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

-

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic placement of the bromo, fluoro, and methyl ester groups allows for a variety of subsequent chemical modifications.

Potential Reaction Pathways Diagram

Caption: Potential synthetic transformations of this compound.

-

Cross-Coupling Reactions: The bromine atom at the 2-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position. These reactions are fundamental in modern drug discovery for building molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is electron-deficient, the presence of the fluorine atom can also allow for SNAr reactions under certain conditions, providing another avenue for functionalization.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for further synthetic manipulations.

The combination of these reactive sites makes this compound a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. The resulting functionalized pyridine cores are found in a wide range of biologically active molecules, including kinase inhibitors and other therapeutics.

Conclusion and Future Outlook

This compound represents a highly functionalized and synthetically valuable building block. While its own "discovery" story may be embedded within the broader progress of synthetic organic chemistry, its utility is clear. The logical and plausible synthetic route outlined herein demonstrates its accessibility from common starting materials. Its true potential is realized in its application as a versatile intermediate for the creation of novel chemical entities for medicinal chemistry and materials science. As the demand for complex and diverse molecular scaffolds continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly increase.

References

-

Scientific.Net. (n.d.). Synthesis and Characterization of Novel Isonicotinate-Based Ionic Liquids. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

ACS Publications. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

-

Oxford Academic. (n.d.). Synthesis of Zinc Isonicotinates by Solid-state Reactions: A Green Route to Coordination Polymers. Retrieved from [Link]

Sources

- 1. 1214385-66-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1784281-00-0|2-Bromo-3-fluoro-6-methylisonicotinic acid|BLD Pharm [bldpharm.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

- 5. EP0820987A1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]

Safety and handling precautions for Methyl 2-Bromo-3-fluoroisonicotinate

An In-depth Technical Guide to the Safety and Handling of Methyl 2-Bromo-3-fluoroisonicotinate

Introduction: this compound (CAS No. 1214385-66-6) is a halogenated pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable intermediate for synthesizing complex molecular architectures targeting a range of therapeutic areas. However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures. It is intended for researchers, chemists, and laboratory professionals who handle this or similar reagents.

Section 1: Hazard Characterization and Toxicological Profile

A complete toxicological profile for this compound is not extensively documented in publicly available literature. Therefore, a conservative approach to safety is required, drawing upon the known hazards of its structural components: halogenated aromatics and pyridine derivatives. The primary documented hazards are acute toxicity and irritation.[1][2]

Globally Harmonized System (GHS) Classification

The known GHS classification for this compound indicates moderate acute hazards.[1]

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |